molecular formula C22H25BrN2O3 B2355401 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101746-14-8

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2355401
CAS RN: 1101746-14-8
M. Wt: 445.357
InChI Key: HUALQVYKHXYMJF-UHFFFAOYSA-M
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Description

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide” is a complex organic molecule. It contains a dihydrobenzodioxin group, which is a type of heterocyclic compound . The compound also features an imidazopyridinium core, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This process was found to be suitable for large-scale preparation due to its high yield and purity .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of a compound containing a 2,3-dihydrobenzo[b][1,4]dioxin group was reported . The structure was determined using X-ray crystallography, a powerful technique for elucidating the three-dimensional arrangement of atoms in a molecule .


Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated. For instance, the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process was found to be dominant in compounds containing a dihydrobenzodioxin group .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the molecular formula of a compound containing a 2,3-dihydrobenzo[b][1,4]dioxin group was determined to be C11H10O4 . Its average mass was found to be 206.195 Da, and its monoisotopic mass was 206.057907 Da .

Scientific Research Applications

Fluorescent-Colorimetric Chemosensor

The compound is part of a class of benzimidazolium salts used as chemosensors. Specifically, it functions in anion recognition, displaying a remarkable fluorescence quenching and color change, aiding in the detection of fluoride anion from other anions. This is convenient for practical operations and instrumental analyses (Liu, Zeliang, & Zhao, 2018).

N-Heterocyclic Carbene Derivatives

These compounds, including derivatives of imidazolium salts, are utilized in the creation of N-heterocyclic carbene (NHC) derivatives. These derivatives have applications in forming metal-carbene complexes and various other complex structures, as demonstrated in research involving the synthesis of such complexes and their X-ray diffraction analysis (Laus et al., 2010).

Fluorescent Probes for Fe3+ Detection

Benzimidazolium salts, akin to the compound , have been synthesized and characterized as fluorescent probes. They are particularly effective in detecting Fe3+ ions in aqueous media, showcasing high selectivity and sensitivity. These probes are significant for monitoring Fe3+ ion levels in environments like drinking water (Bishnoi & Milton, 2017).

Synthesis of Organic Light-Emitting Devices

In the field of organic electronics, derivatives of the compound have been explored for the development of non-doped blue organic light-emitting devices. These derivatives are particularly effective in up-conversion processes and demonstrate efficient device performance due to their structure and electroluminescent properties (Jayabharathi et al., 2018).

Ionic Liquid Promoted Synthesis

This class of compounds, including imidazo[1,2-a]pyridines, are synthesized efficiently in the presence of ionic liquids. The process involves simple workup and offers the advantage of reusability of the ionic liquid, highlighting its importance in green chemistry applications (Shaabani, Soleimani, & Maleki, 2006).

Mechanism of Action

The mechanism of action of related compounds has been studied. For example, the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process was found to be dominant in compounds containing a dihydrobenzodioxin group .

Future Directions

The future directions for the study of these compounds could include further investigation of their synthesis, structure, reactivity, and properties. Additionally, their potential applications in various fields such as medicine, materials science, and environmental science could be explored. The development of safer and more efficient synthetic routes could also be a focus of future research .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N2O3.BrH/c1-16-6-2-3-7-18(16)23-15-22(25,24-11-5-4-8-21(23)24)17-9-10-19-20(14-17)27-13-12-26-19;/h2-3,6-7,9-10,14,25H,4-5,8,11-13,15H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUALQVYKHXYMJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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